molecular formula C19H16ClN3O2 B2722007 4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1211415-43-8

4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

Cat. No.: B2722007
CAS No.: 1211415-43-8
M. Wt: 353.81
InChI Key: HXGMDJNXDPXYSL-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal potentials of compounds related to "4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide". For instance, compounds containing pyrazole derivatives have shown significant in vitro activity against bacteria and fungi. The antimicrobial efficacy was assessed using disc diffusion and broth microdilution susceptibility assays, revealing that certain Cl atom and carbothioamide group configurations play a crucial role in binding and antimicrobial activity (Sivakumar et al., 2020). Another study synthesized novel compounds of type 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, displaying variable and modest activities against investigated bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Anticancer Activity

Compounds related to the specified chemical structure have also been explored for their anticancer properties. For example, a compound with a pyrazolo[1,5-a]pyrimidine structure exhibited marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting promising anticancer activities (Jin Liu et al., 2020).

Synthesis of Novel Chemical Structures

Research has focused on the synthesis of novel chemical structures using compounds with similar configurations. For instance, a study detailed the synthesis of pyrazole, thiophene, thiazole, and thiadiazole derivatives incorporating a pyrimidine ring, indicating the utility of such compounds in creating new molecular entities with potential antimicrobial evaluation (Farag et al., 2009).

Spectroscopic and Molecular Docking Studies

Spectroscopic and molecular docking studies have been conducted to understand the molecular structure and interactions of similar compounds. These studies provide insights into the stability, charge delocalization, and intramolecular interactions, which are crucial for their biological activities. For example, molecular docking and quantum chemical calculations have revealed the antimicrobial and anticancer potentials of compounds, alongside their spectroscopic characterization (Viji et al., 2020).

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-(4-pyrazolidin-3-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-15-5-1-14(2-6-15)18(24)9-10-19(25)22-16-7-3-13(4-8-16)17-11-12-21-23-17/h1-8,17,21,23H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDKJGYPVGWTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1C2=CC=C(C=C2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.